molecular formula C27H23NO5 B11279999 9-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11279999
M. Wt: 441.5 g/mol
InChI Key: OPEHEJPQOFQXTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 9-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic molecule that features a unique combination of benzodioxole, benzyl, and chromeno-oxazin structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multiple steps, starting with the preparation of the benzodioxole and chromeno-oxazin intermediates. The key steps include:

    Formation of Benzodioxole Intermediate: This involves the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Synthesis of Chromeno-Oxazin Intermediate: This step involves the cyclization of a suitable precursor, such as a hydroxybenzylamine derivative, under basic conditions to form the chromeno-oxazin ring system.

    Final Coupling Reaction: The benzodioxole and chromeno-oxazin intermediates are then coupled under catalytic conditions, typically using a palladium-catalyzed cross-coupling reaction, to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

9-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and benzodioxole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

9-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one: has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. For example, in anticancer research, the compound may inhibit the activity of enzymes such as tubulin, leading to cell cycle arrest and apoptosis . The benzodioxole and chromeno-oxazin moieties are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole Derivatives: Compounds such as 1,3-benzodioxole itself and its various substituted derivatives share structural similarities.

    Chromeno-Oxazin Compounds: Other chromeno-oxazin derivatives with different substituents can be compared for their biological and chemical properties.

Uniqueness

9-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one: is unique due to its specific combination of benzodioxole and chromeno-oxazin structures, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C27H23NO5

Molecular Weight

441.5 g/mol

IUPAC Name

9-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C27H23NO5/c1-17-20-8-10-23-22(26(20)33-27(29)21(17)11-18-5-3-2-4-6-18)14-28(15-30-23)13-19-7-9-24-25(12-19)32-16-31-24/h2-10,12H,11,13-16H2,1H3

InChI Key

OPEHEJPQOFQXTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC5=C(C=C4)OCO5)CC6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.